molecular formula C9H13N4O3Zn- B13396700 3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc

3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc

Cat. No.: B13396700
M. Wt: 290.6 g/mol
InChI Key: MORUQNQGRSLTCD-UHFFFAOYSA-M
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Description

3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-containing compounds can be achieved through several methods, including:

Industrial Production Methods

Industrial production of imidazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can produce a wide range of imidazole derivatives .

Scientific Research Applications

3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Imidazole-containing compounds are used in the development of drugs for various diseases, such as antifungal agents and proton pump inhibitors.

    Industry: These compounds are used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc include:

Uniqueness

What sets this compound apart is its specific structure, which allows it to interact uniquely with certain biological targets. This unique interaction can result in distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C9H13N4O3Zn-

Molecular Weight

290.6 g/mol

IUPAC Name

3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc

InChI

InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/p-1

InChI Key

MORUQNQGRSLTCD-UHFFFAOYSA-M

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N=C(CCN)[O-].[Zn]

Origin of Product

United States

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